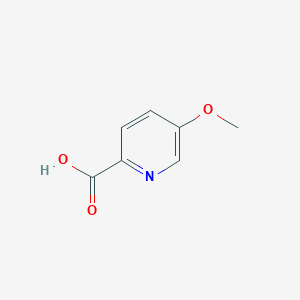

5-Methoxypyridine-2-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKUGKJFOOZLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474746 | |

| Record name | 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29082-92-6 | |

| Record name | 5-Methoxypicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29082-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 5-Methoxypyridine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, also known as 5-Methoxypicolinic acid. This document includes key data, experimental protocols, and safety information relevant to its application in research and development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is an organic compound that is utilized as an intermediate in the synthesis of various other compounds, including pharmaceuticals, pesticides, and dyes.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [2] |

| CAS Number | 29082-92-6 | [2][3] |

| Melting Point | 172-174 °C | [1][4] |

| Boiling Point (Predicted) | 312.9 ± 22.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [1] |

| Flash Point | 143.027 °C | [1][4] |

| pKa (Predicted) | 1.07 ± 0.50 | [1] |

| Refractive Index | 1.55 | [1][4] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in acid, alkali, and organic solvents; slightly soluble in water. | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The structure of this compound can be confirmed by ¹H NMR spectroscopy.[3]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.93 ppm | s | 3H | -OCH₃ |

| 7.49-7.51 ppm | m | 1H | Pyridine-H |

| 8.03 ppm | d, J = 7.2 Hz | 1H | Pyridine-H |

| 8.36 ppm | d, J = 2.8 Hz | 1H | Pyridine-H |

| 12.85 ppm | s | 1H | -COOH |

| Solvent: DMSO-d₆, Frequency: 400 MHz[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor.[3]

Materials:

-

Methyl 5-methoxypyridine-2-carboxylate (4.0 g)

-

Lithium hydroxide monohydrate (5.0 g)

-

Methanol (50 mL)

-

Water (10 mL)

-

2M Hydrochloric acid

Procedure:

-

Dissolve methyl 5-methoxypyridine-2-carboxylate in methanol at room temperature.[3]

-

Prepare a solution of lithium hydroxide monohydrate in water.[3]

-

Add the lithium hydroxide solution to the solution of the methyl ester.[3]

-

Stir the reaction mixture at room temperature for 12 hours.[3]

-

Adjust the pH of the mixture to 4-5 using 2M hydrochloric acid, which will cause the product to precipitate.[3]

-

Collect the precipitate by filtration.[3]

-

Wash the resulting solid with water.[3]

-

Dry the solid to obtain this compound (yield: 2.4 g).[3]

Synthesis workflow for this compound.

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis.[1] Its carboxylic acid and methoxy-substituted pyridine functionalities allow for a variety of chemical transformations, making it a key intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries.[1]

Safety and Handling

Hazard Identification

Based on available safety data sheets for similar pyridine carboxylic acids, this compound should be handled with care. The primary hazards are expected to be:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[5]

Recommended Handling Precautions

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid creating dust.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Key safety and handling precautions.

References

physical properties of 5-Methoxypyridine-2-carboxylic acid

An In-depth Technical Guide on the Physical Properties of 5-Methoxypyridine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental methodologies for their determination, and a visual representation of a relevant synthetic workflow.

Core Physical Properties

This compound, also known as 5-methoxypicolinic acid, is a heterocyclic compound with the chemical formula C₇H₇NO₃.[1] It serves as a valuable intermediate in the field of organic synthesis, particularly for the creation of pharmaceuticals, pesticides, and dyes.[1]

Data Summary

The known are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 172-174 °C | [1] |

| Boiling Point (Predicted) | 312.9 ± 22.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.07 ± 0.50 | [1] |

| Flash Point | 143 °C | [1][2] |

| Solubility | Slightly soluble in water; soluble in acid, alkali, and organic solvents. | [1] |

| Storage Condition | Inert atmosphere, Room Temperature | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key .

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.[4]

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[5][6] The tube is tapped gently to ensure dense packing without air gaps.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube containing liquid paraffin or a modern digital melting point apparatus with a heated metal block.[5]

-

Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire solid sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range between T1 and T2. For consistency, at least two separate determinations should be performed.

Determination of Solubility

Solubility testing provides insights into the polarity and the presence of acidic or basic functional groups within a molecule.[7] The carboxylic acid group in this compound suggests solubility in basic solutions.

Protocol:

-

General Solubility Test:

-

Place approximately 25 mg of this compound into a small test tube.[7]

-

Add 0.75 mL of the desired solvent (e.g., water, diethyl ether, ethanol) in small portions, shaking vigorously after each addition.[7]

-

Observe if the solid dissolves completely. The compound is considered soluble if it fully dissolves.[8]

-

-

Acid-Base Solubility Test:

-

To test for acidic functional groups, use a 5% aqueous sodium bicarbonate (NaHCO₃) solution as the solvent.[7] Effervescence (CO₂ evolution) and dissolution indicate the presence of a carboxylic acid.

-

Separately, test solubility in a 5% sodium hydroxide (NaOH) solution. Solubility in NaOH but not in water indicates an acidic compound.[7]

-

To test for basic functional groups (like the pyridine nitrogen), use a 5% hydrochloric acid (HCl) solution.[7] Solubility in aqueous acid indicates the presence of a basic group.[9]

-

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[10][11]

Protocol:

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M). Gentle warming may be required to facilitate dissolution.[10]

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[11]

-

-

Titration Setup:

-

Titration Process:

-

Add the NaOH titrant from a burette in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[11]

-

Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the midpoint of the steepest portion of the curve.[10]

-

The pKa is the pH of the solution at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added). This can be read directly from the graph.[10][12]

-

Synthetic Workflow Visualization

The following diagram illustrates a typical laboratory synthesis of this compound from its corresponding methyl ester. This process involves a saponification reaction followed by acidification to precipitate the final product.[13]

Caption: Synthesis workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. synchem.de [synchem.de]

- 4. athabascau.ca [athabascau.ca]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.williams.edu [web.williams.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | 29082-92-6 [chemicalbook.com]

5-Methoxypyridine-2-carboxylic acid molecular structure

An In-depth Technical Guide on 5-Methoxypyridine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, where pyridine derivatives are of significant interest.

Molecular Structure and Chemical Properties

This compound, also known as 5-Methoxypicolinic acid, is an organic compound featuring a pyridine ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position.[1] This substitution pattern imparts specific chemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[2]

Visualization of Molecular Structure

The structural arrangement of this compound is depicted below.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 29082-92-6 | [2][3] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonym | 5-Methoxypicolinic acid | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 172-174 °C | [2] |

| Boiling Point | 312.9 ± 22.0 °C (Predicted) | [2] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.07 ± 0.50 (Predicted) | [2] |

| Solubility | Soluble in acid, alkali, and organic solvents; slightly soluble in water. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the compound can be confirmed by ¹H NMR spectroscopy.[3] The proton signals are consistent with the assigned structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 3.93 | singlet (s) | 3H | -OCH₃ | [3] |

| 7.49-7.51 | multiplet (m) | 1H | Pyridine ring H | [3] |

| 8.03 | doublet (d) | 1H | Pyridine ring H | [3] |

| 8.36 | doublet (d) | 1H | Pyridine ring H | [3] |

| 12.85 | singlet (s) | 1H | -COOH | [3] |

| Solvent: DMSO-d6, Frequency: 400 MHz |

Infrared (IR) Spectroscopy (Expected)

While a specific experimental spectrum is not provided in the search results, the expected characteristic IR absorption bands for a carboxylic acid can be described.[4]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[4]

-

C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O-C Stretch (Ether): Absorption bands corresponding to the methoxy group's C-O stretching are expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS) (Expected)

For mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak.[5] Key fragmentation patterns would include the loss of the hydroxyl group ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[5]

Experimental Protocols

Synthesis of this compound

The compound can be synthesized via the hydrolysis of its corresponding methyl ester.[3]

Reaction: Methyl 5-methoxypyridine-2-carboxylate → this compound

Materials:

-

Methyl 5-methoxypyridine-2-carboxylate (4.0 g)

-

Lithium hydroxide monohydrate (5.0 g)

-

Methanol (50 mL)

-

Water (10 mL)

-

2M Hydrochloric acid

Procedure:

-

A solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) is prepared at room temperature.[3]

-

A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to the methanol solution.[3]

-

The reaction mixture is stirred at room temperature for 12 hours.[3]

-

After 12 hours, the pH of the reaction mixture is adjusted to 4-5 using 2M hydrochloric acid, which causes the product to precipitate.[3]

-

The precipitate is collected by filtration.[3]

-

The resulting solid is washed with water and dried to yield the final product, this compound (2.4 g).[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound serves as a crucial building block in organic synthesis.[2] Pyridine carboxylic acids and their derivatives are widely used as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[2] While specific biological activities for this exact compound are not detailed in the provided search results, the general class of methoxy- and carboxylic acid-substituted aromatic compounds is known to be important in medicinal chemistry, with some demonstrating antioxidative properties.[6]

References

- 1. synchem.de [synchem.de]

- 2. chembk.com [chembk.com]

- 3. This compound | 29082-92-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. GCMS Section 6.12 [people.whitman.edu]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

Spectroscopic and Synthetic Insights into 5-Methoxypyridine-2-carboxylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key organic compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 5-Methoxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry.

This document summarizes the available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and predicted Infrared (IR) and Mass Spectrometry (MS) data. It also outlines a common synthetic protocol for its preparation.

Spectroscopic Data Analysis

The unique arrangement of a methoxy group and a carboxylic acid on the pyridine ring gives this compound distinct spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) NMR data provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 12.85 | s | 1H | Carboxylic Acid (-COOH) |

| 8.36 | d, J = 2.8 Hz | 1H | Pyridine Ring Proton (H-6) |

| 8.03 | d, J = 7.2 Hz | 1H | Pyridine Ring Proton (H-4) |

| 7.49-7.51 | m | 1H | Pyridine Ring Proton (H-3) |

| 3.93 | s | 3H | Methoxy Group (-OCH₃) |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Spectroscopy:

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165-170 | Carboxylic Acid Carbonyl (C=O) |

| ~160-165 | Pyridine Ring Carbon (C-5) |

| ~145-150 | Pyridine Ring Carbon (C-2) |

| ~138-142 | Pyridine Ring Carbon (C-6) |

| ~120-125 | Pyridine Ring Carbon (C-4) |

| ~110-115 | Pyridine Ring Carbon (C-3) |

| ~55-60 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands are expected for the carboxylic acid, pyridine ring, and ether functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1580-1610, 1450-1500 | C=C and C=N stretch | Aromatic (Pyridine) Ring |

| 1250-1300 | C-O stretch | Aryl Ether |

| 1000-1100 | C-O stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion |

| 153.04 | [M]⁺ (Molecular Ion) |

| 138.02 | [M-CH₃]⁺ |

| 108.03 | [M-COOH]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]

Materials:

-

Methyl 5-methoxypyridine-2-carboxylate

-

Lithium hydroxide monohydrate

-

Methanol

-

Water

-

2M Hydrochloric acid

Procedure:

-

A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) at room temperature.[1]

-

The reaction mixture is stirred at room temperature for 12 hours.[1]

-

The pH of the reaction mixture is then adjusted to 4-5 with 2M hydrochloric acid.[1]

-

The resulting precipitate is collected by filtration.[1]

-

The solid is washed with water and dried to yield this compound.[1]

Caption: Synthetic workflow for this compound.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, methoxypyridine derivatives are known to interact with various biological targets. For instance, some derivatives act as inhibitors of kinases, enzymes that play crucial roles in cell signaling pathways. The structural motifs present in this compound make it an attractive starting point for the design of novel therapeutic agents.

Caption: Conceptual drug discovery and signaling pathway interaction.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxypyridine-2-carboxylic acid. This document details the experimentally observed spectral data, a standard protocol for its acquisition, and a visual representation of the proton signaling, which are crucial for the structural elucidation and quality control of this compound in research and drug development.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -OCH₃ | 3.93 | Singlet (s) | 3H | - |

| H4 | 7.49-7.51 | Multiplet (m) | 1H | - |

| H3 | 8.03 | Doublet (d) | 1H | 7.2 |

| H6 | 8.36 | Doublet (d) | 1H | 2.8 |

| -COOH | 12.85 | Singlet (s) | 1H | - |

Data sourced from ¹H NMR (400 MHz, DMSO-d₆) analysis.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or warming may be applied to aid dissolution.

-

Filtration: To remove any particulate matter, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

Tuning and Shimming: The probe is tuned to the proton frequency, and the magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A spectral window of approximately -2 to 14 ppm is set to include all expected signals.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

Visualization of ¹H NMR Signaling

The following diagram illustrates the logical relationships between the different proton signals in the ¹H NMR spectrum of this compound, based on their chemical environment and coupling patterns.

Caption: Logical relationship of proton signals in the ¹H NMR spectrum.

References

theoretical properties of 5-Methoxypyridine-2-carboxylic acid

An In-Depth Technical Guide on the Theoretical and Physicochemical Properties of 5-Methoxypyridine-2-carboxylic Acid

Introduction

This compound, also known as 5-methoxypicolinic acid, is a heterocyclic organic compound belonging to the pyridine carboxylic acid family. Its structure, which incorporates a pyridine ring, a carboxylic acid group, and a methoxy group, makes it a valuable intermediate in various fields of chemical synthesis. It is particularly noted for its application as a building block in the development of more complex molecules, including pharmaceuticals, agrochemicals, and dyes[1]. The strategic placement of its functional groups allows for diverse chemical modifications, making it a compound of interest for researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, and relevant experimental protocols, alongside a discussion of its theoretical characteristics based on computational studies of analogous structures.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and standardized identifiers.

-

Chemical Formula : C₇H₇NO₃

-

Molar Mass : 153.14 g/mol [2]

-

CAS Number : 29082-92-6[2]

-

Synonyms : 5-Methoxypicolinic acid, 5-Methoxy-2-pyridinecarboxylic acid[1]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data provides essential information for experimental design and computational modeling. The following tables summarize the key predicted physicochemical properties and experimental spectroscopic data for the compound.

Table 1: Predicted Physicochemical Properties

This table outlines the computationally predicted properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molar Mass | 153.14 g/mol | [1] |

| Density | 1.284 ± 0.06 g/cm³ | [1] |

| Melting Point | 172-174 °C | [1] |

| Boiling Point | 312.9 ± 22.0 °C | [1] |

| Flash Point | 143.027 °C | [1] |

| pKa | 1.07 ± 0.50 | [1] |

| Refractive Index | 1.55 | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

Table 2: Experimental ¹H NMR Data

The following proton nuclear magnetic resonance (¹H NMR) data was obtained for the structural confirmation of the synthesized product.[3]

| Parameter | Value |

| Spectrometer | 400 MHz |

| Solvent | DMSO-d₆ |

| Chemical Shift (δ) | 3.93 (s, 3H), 7.49-7.51 (m, 1H), 8.03 (d, J=7.2 Hz, 1H), 8.36 (d, J=2.8 Hz, 1H), 12.85 (s, 1H) |

Theoretical and Computational Properties

While specific, in-depth quantum chemical calculations for this compound are not extensively documented in peer-reviewed literature, the theoretical properties of such molecules are commonly investigated using methods like Density Functional Theory (DFT).[4][5] Such studies on analogous pyridine and indole carboxylic acids provide a framework for understanding its likely electronic and reactive characteristics.

Key theoretical analyses for this class of compounds typically include:

-

Molecular Geometry Optimization : DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to determine the most stable three-dimensional conformation and to calculate geometric parameters such as bond lengths and angles.[4][6]

-

Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and electronic excitation properties.[6]

-

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, which is crucial for predicting intermolecular interactions and reaction mechanisms.[4]

-

Vibrational Frequency Analysis : Theoretical calculations can predict infrared (IR) and Raman spectra. Comparing these with experimental spectra helps to confirm the molecular structure and assign vibrational modes.[4]

-

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within the molecule.[4]

Experimental Protocols

The practical application of this compound often begins with its synthesis. The following section details a common laboratory-scale synthesis and provides a workflow diagram.

Synthesis Workflow

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding methyl ester.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a documented laboratory procedure.[3]

-

Dissolution : Prepare a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) in a suitable reaction vessel.

-

Hydrolysis : Add a solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) to the methanol solution at room temperature.

-

Reaction : Stir the resulting reaction mixture at room temperature for 12 hours to ensure complete hydrolysis.

-

Acidification : After 12 hours, adjust the pH of the mixture to between 4 and 5 using 2M hydrochloric acid. This will cause the carboxylic acid product to precipitate out of the solution.

-

Isolation : Collect the precipitate by filtration.

-

Purification : Wash the collected solid with water to remove any remaining salts or impurities.

-

Drying : Dry the purified solid to yield the final product, this compound (yield reported as 2.4 g).[3]

Characterization Protocol

The structure of the final product is confirmed using ¹H NMR spectroscopy, as detailed in Table 2.[3]

Role as a Chemical Intermediate

This compound serves as a versatile building block in organic synthesis. Its pyridine scaffold is a common feature in many biologically active compounds, and the carboxylic acid and methoxy groups provide reactive handles for further chemical transformations. This makes it a key starting material for creating more complex molecular architectures.

Caption: Logical relationship of 5-MPCA as a precursor in chemical synthesis.

Its derivatives are explored for various applications:

-

Pharmaceuticals : The pyridine core is a key pharmacophore in many drugs. This compound is used to synthesize novel therapeutic agents by modifying its functional groups to interact with biological targets. Related pyridine derivatives are being investigated for creating drug scaffolds with potentially improved efficacy.[7]

-

Agrochemicals : It serves as an intermediate in the production of pesticides.[1]

-

Material Science : It can be used in the synthesis of specialized dyes and other functional organic materials.[1]

Conclusion

This compound is a compound of significant interest due to its utility as a chemical intermediate. While its theoretical properties have not been exhaustively studied, analysis of similar structures suggests a rich potential for computational characterization. Its well-defined physicochemical properties and established synthesis protocols make it a readily accessible and versatile tool for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel functional molecules. Further computational studies would be beneficial to fully elucidate its electronic structure and reactivity, thereby accelerating its application in targeted molecular design.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carboxylic acid, a substituted pyridine derivative, holds potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its solubility profile and stability under various conditions. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, adaptable experimental protocols for determining these crucial parameters. These methodologies are based on established principles for analogous pyridine carboxylic acids and adhere to international guidelines.

Physicochemical Properties

This compound, also known as 5-methoxypicolinic acid, is a white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Melting Point | 172-174 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Predicted pKa | 1.07 ± 0.50 | [1] |

Solubility Profile

Qualitative Solubility

General qualitative assessments indicate that this compound is soluble in acidic and alkaline solutions, as well as in various organic solvents, while being slightly soluble in water.[1] The solubility in acidic and basic solutions is attributed to the formation of the corresponding salt of the carboxylic acid and the protonation of the pyridine nitrogen, respectively.

Quantitative Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| pH 4.0 Buffer | 25 | Data not available | Data not available |

| pH 7.4 Buffer | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| DMSO | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, formulation, and storage conditions. Detailed stability data for this compound is not extensively documented. Therefore, this section outlines the key stability aspects to be evaluated, in line with ICH guidelines, and provides adaptable protocols in Section 4.

pH Stability (Hydrolytic Stability)

The stability of this compound in aqueous solutions at different pH values is a crucial parameter. Carboxylic acids are generally stable to hydrolysis, but the overall molecule's stability can be influenced by pH.[3][4][5][6] It is important to investigate for any degradation under acidic, neutral, and basic conditions.

Thermal Stability

Thermal stability is essential for determining appropriate manufacturing and storage temperatures. The melting point of 172-174 °C suggests a relatively stable solid form at ambient temperatures.[1] However, degradation can occur at elevated temperatures, and a comprehensive thermal stability profile should be established using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8][9][10][11]

Photostability

Exposure to light can cause degradation of photosensitive molecules.[12] Photostability testing, as per ICH Q1B guidelines, is necessary to determine if the compound needs protection from light during storage and handling.[13][14][15][16]

The following table summarizes the stability profile to be determined for this compound.

| Condition | Stressor | Observation |

| pH Stability | 0.1 N HCl | Data not available |

| pH 7.4 Buffer | Data not available | |

| 0.1 N NaOH | Data not available | |

| Thermal Stability | 80°C | Data not available |

| Photostability | UV/Visible Light | Data not available |

| Oxidative Stability | 3% H₂O₂ | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, buffered solutions)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Quantification:

-

HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a validated stability-indicating HPLC method (see Section 4.2.2). Inject the diluted sample and determine the concentration against a standard curve.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and no interfering excipients are present, determine the absorbance of the diluted solution at its λmax and calculate the concentration using a standard curve.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Protocols for Stability Testing

These protocols are based on ICH guidelines for forced degradation studies.[17][18]

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acidic Condition: Dilute the stock solution with 0.1 N HCl to a final concentration of about 0.1 mg/mL.

-

Basic Condition: Dilute the stock solution with 0.1 N NaOH to a final concentration of about 0.1 mg/mL.

-

Oxidative Condition: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of about 0.1 mg/mL.

-

Thermal Condition (Solid State): Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C).

-

Thermal Condition (Solution): Heat the stock solution at a high temperature (e.g., 80°C).

-

Photostability Condition: Expose the stock solution in a photostability chamber to a specified light intensity (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13][14][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Objective: To develop an HPLC method that separates the parent compound from its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient profile need to be optimized to achieve adequate separation.[20][21][22]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with the PDA detector to identify degradation products.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

References

- 1. chembk.com [chembk.com]

- 2. synchem.de [synchem.de]

- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. q1scientific.com [q1scientific.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. iagim.org [iagim.org]

- 16. ikev.org [ikev.org]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. onyxipca.com [onyxipca.com]

- 19. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 20. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 21. helixchrom.com [helixchrom.com]

- 22. helixchrom.com [helixchrom.com]

The Reactivity of 5-Methoxypyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carboxylic acid, a substituted picolinic acid, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides an in-depth analysis of its reactivity, focusing on key chemical transformations including esterification, amide bond formation, and decarboxylation. This document summarizes available quantitative data, presents detailed experimental protocols for its synthesis and key reactions, and illustrates reaction mechanisms and workflows using logical diagrams. The information compiled herein serves as a comprehensive resource for researchers and professionals engaged in the study and application of this important heterocyclic compound.

Introduction

This compound, also known as 5-methoxypicolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a methoxy group at the 5-position. The interplay between the electron-withdrawing carboxylic acid group and the electron-donating methoxy group, along with the inherent electronic properties of the pyridine ring, governs its reactivity and makes it a valuable intermediate in medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents.[1] This guide will systematically explore the chemical behavior of this molecule.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| CAS Number | 29082-92-6 | [2] |

| Appearance | White solid | [3] |

| pKa (Predicted) | ~3.52 (for 6-Bromo-5-methoxypicolinic acid) | [3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Synthesis Data

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield | Reference |

| Methyl 5-methoxypyridine-2-carboxylate (4.0 g) | Lithium hydroxide monohydrate (5.0 g) | Methanol/Water | 12 hours | Room Temperature | This compound (2.4 g) | ~65% | [4] |

Experimental Protocol: Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate

-

To a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL), a solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added at room temperature.[4]

-

The reaction mixture is stirred at room temperature for 12 hours.[4]

-

The pH of the reaction mixture is then adjusted to 4-5 with 2M hydrochloric acid.[4]

-

The resulting precipitate is collected by filtration.[4]

-

The solid is washed with water and dried to afford this compound (2.4 g).[4]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Key Reactions and Reactivity

The reactivity of this compound is primarily centered around the carboxylic acid functionality.

Esterification

The conversion of the carboxylic acid to an ester is a common transformation. While specific data for this compound is limited, the Fischer-Tropsch esterification is a widely applicable method.

-

Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester product.

Caption: Mechanism of Fischer Esterification.

Amide Bond Formation

The formation of amides from this compound is crucial for the synthesis of many biologically active molecules. This transformation typically requires the use of coupling reagents to activate the carboxylic acid.

| Coupling Reagent | Base | Solvent | Reaction Time | Temperature | Yield Range |

| HATU | DIPEA | DMF | 4-18 h | Room Temp. | 55-90% |

| EDC/HOBt | DIPEA/TEA | DCM/DMF | 12-24 h | 0 °C to Room Temp. | 60-95% |

| SOCl₂ (via acyl chloride) | Pyridine/TEA | Toluene/DCM | 2-6 h | 0 °C to Room Temp. | 50-80% |

Note: These are general yield ranges for amide coupling reactions and may vary depending on the specific amine used.

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes for pre-activation.

-

Add the desired amine (1.0-1.2 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise.

-

Stir the reaction at room temperature for 4-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Logical workflow for amide bond formation.

Decarboxylation

Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, a reaction influenced by the substituents on the pyridine ring.

Caption: Proposed mechanism for the decarboxylation of a pyridine-2-carboxylic acid.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in drug discovery. The pyridine scaffold is a common motif in many biologically active compounds. For instance, derivatives of pyridine-2-carboxylic acid have been investigated as inhibitors of monocarboxylate transporter 4 (MCT4), a target of interest in oncology.[1] The ability to readily modify the carboxylic acid group through esterification and amidation allows for the generation of compound libraries for structure-activity relationship (SAR) studies.

As of the latest literature review, a specific signaling pathway directly modulated by this compound has not been elucidated. Its primary role in drug development appears to be as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily centered on its carboxylic acid functionality. This guide has provided a comprehensive overview of its synthesis, key reactions—including esterification, amide bond formation, and decarboxylation—and potential applications in drug discovery. The provided experimental protocols and mechanistic diagrams offer a practical and theoretical foundation for researchers working with this important heterocyclic compound. Further investigation into its quantitative reactivity and biological activities will undoubtedly continue to expand its utility in the chemical and pharmaceutical sciences.

References

- 1. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8 [m.chemicalbook.com]

- 4. This compound | 29082-92-6 [chemicalbook.com]

An In-Depth Technical Guide to 5-Methoxypyridine-2-carboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carboxylic acid, also known as 5-methoxypicolinic acid, is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis. Its structural features, combining the aromatic pyridine ring with methoxy and carboxylic acid functional groups, make it a valuable precursor for the development of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key physicochemical properties of this compound.

Discovery and Historical Context

The first comprehensive report detailing the synthesis and reactivity of this compound appears in a 1971 publication in The Journal of Organic Chemistry by Ellis V. Brown and M. B. Shambhu. Their work focused on the Hammick reaction of various methoxypyridine-2-carboxylic acids, including the 5-methoxy isomer, with benzaldehyde to prepare methoxy-2-pyridyl phenyl ketones. This research established a foundational understanding of the chemical behavior of this compound and its potential as a synthetic intermediate.

While Brown and Shambhu's work is a key milestone, the broader context of picolinic acid chemistry dates back further. The synthesis and study of picolinic acid and its derivatives were ongoing throughout the mid-20th century, driven by the quest for new pharmaceuticals and other industrially relevant chemicals. The introduction of a methoxy group at the 5-position of the pyridine ring provided chemists with a new tool to modulate the electronic and steric properties of picolinic acid-based molecules, opening up new avenues for structure-activity relationship studies.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 29082-92-6 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 172-174 °C | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in acids, alkalis, and organic solvents; slightly soluble in water. | [2] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H), 8.36 (d, J=2.8 Hz, 1H), 8.03 (d, J=7.2 Hz, 1H), 7.49-7.51 (m, 1H), 3.93 (s, 3H).[1]

Key Synthetic Methodologies

The synthesis of this compound has evolved from early multi-step procedures to more streamlined modern methods. Below are detailed protocols for key synthetic approaches.

Historical Synthesis: The Hammick Reaction (Brown and Shambhu, 1971)

While the 1971 paper by Brown and Shambhu focused on the reaction of this compound, it implies its prior synthesis. The general approach for preparing substituted picolinic acids at that time often involved the oxidation of the corresponding picoline (methylpyridine).

Hypothetical Historical Synthesis Workflow:

Caption: Hypothetical workflow for the historical synthesis of this compound via oxidation.

Experimental Protocol (General for Picoline Oxidation):

-

To a stirred solution of 2-methyl-5-methoxypyridine in water, potassium permanganate (KMnO₄) is added portion-wise.

-

The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears.

-

The hot solution is filtered to remove the manganese dioxide precipitate.

-

The filtrate is concentrated under reduced pressure.

-

The concentrated solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Modern Synthesis: Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate

A common and efficient contemporary method for the preparation of this compound involves the hydrolysis of its methyl ester.[1]

Modern Synthesis Workflow:

Caption: Workflow for the modern synthesis of this compound via ester hydrolysis.

Experimental Protocol:

-

A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) at room temperature.[1]

-

The reaction mixture is stirred at room temperature for 12 hours.[1]

-

The pH of the reaction mixture is adjusted to 4-5 with 2M hydrochloric acid.[1]

-

The resulting precipitate is collected by filtration.[1]

-

The solid is washed with water and dried to afford this compound (2.4 g).[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other coupling reactions, allowing for the introduction of diverse functionalities. The methoxy group can influence the electronic properties and metabolic stability of the final compounds, making it a valuable substituent for fine-tuning pharmacokinetic and pharmacodynamic properties.

While specific signaling pathways directly involving this compound are not extensively documented, its derivatives are being investigated for various therapeutic targets. The logical workflow for its utilization in drug discovery is depicted below.

Drug Discovery Workflow:

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

Since its notable description in the early 1970s, this compound has become a readily accessible and valuable building block in organic synthesis. Its straightforward preparation and versatile reactivity have cemented its role as a key intermediate for researchers in medicinal chemistry and materials science. Further exploration of its derivatives is likely to yield novel compounds with significant biological and material properties.

References

5-Methoxypyridine-2-carboxylic Acid: A Scaffolding Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxypyridine-2-carboxylic acid is a pivotal chemical intermediate, extensively utilized in the synthesis of a diverse array of biologically active compounds. While direct evidence of its intrinsic biological activity is not prominently documented in publicly available literature, its role as a foundational scaffold is critical in the development of potent and selective modulators of various biological targets. This guide elucidates the significant biological activities of compounds derived from this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. The information herein is curated to empower researchers and drug development professionals in leveraging this versatile chemical entity for future therapeutic innovations.

Role as a Precursor to Extracellular Signal-Regulated Kinase 5 (ERK5) Inhibitors

Derivatives of this compound have been instrumental in the development of inhibitors of ERK5, a key protein in the MAPK signaling pathway, which is often dysregulated in cancer. These inhibitors have shown potential in curbing cell proliferation and inducing apoptosis in tumor cells.[1][2]

Quantitative Data: ERK5 Inhibition

| Compound ID (Example from Patent) | Biochemical ERK5 IC50 (µM) | Cellular Luciferase Reporter Assay IC50 (µM) in SN12C cell line |

| 1 | 7.09 | Not Determined |

| 2 | 0.0931 | 0.935 |

| 4 | 0.770 | Not Determined |

| 5 | 1.14 | 11.3 |

| 7 | 0.271 | Not Determined |

| 8 | 0.525 | Not Determined |

| Data sourced from patent CA3093189A1, showcasing the potency of final compounds synthesized using this compound as a starting material.[2] |

Experimental Protocol: Biochemical ERK5 Inhibition Assay

A typical protocol for assessing the biochemical inhibition of ERK5 by compounds derived from this compound involves a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[1]

-

Assay Preparation : Test compounds are serially diluted in DMSO and pipetted into a low-volume 384-well microtiter plate.

-

Enzyme and Substrate Addition : A solution of ERK5 enzyme in an aqueous assay buffer (e.g., 50 mM HEPES pH 7.0, 15 mM MgCl₂, 1 mM DTT, 0.5 mM EGTA) is added to the wells.

-

Reaction Initiation : The kinase reaction is started by the addition of ATP and a suitable substrate. The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 22°C).

-

Reaction Termination and Detection : The reaction is stopped, and TR-FRET detection reagents are added to quantify the extent of the kinase reaction.

-

Data Analysis : The results are normalized to controls (0% inhibition with enzyme and substrate, 100% inhibition without enzyme), and IC50 values are calculated.[2]

Visualizations

Caption: Workflow for Biochemical ERK5 Inhibition Assay.

Application in the Synthesis of CXCR4 Receptor Antagonists

This compound serves as a key intermediate in the synthesis of antagonists for the CXCR4 receptor, a chemokine receptor implicated in cancer metastasis and HIV entry into cells.[3]

Quantitative Data: CXCR4 Functional Activity

| Compound Category (from Patent) | CXCR4 Functional Activity IC50 |

| A | <20 nM |

| B | 20-100 nM |

| C | 100-500 nM |

| D | 500-1000 nM |

| Data from patent WO2012049277A1, indicating the high potency of the final antagonist compounds.[4] |

Experimental Protocol: CXCR4 Functional Assay

The functional activity of CXCR4 antagonists is often determined using a calcium mobilization assay in a cell line expressing the CXCR4 receptor.

-

Cell Preparation : Cells expressing the CXCR4 receptor are loaded with a calcium-sensitive fluorescent dye.

-

Compound Incubation : The cells are incubated with varying concentrations of the test compounds (CXCR4 antagonists).

-

Ligand Stimulation : The natural ligand for CXCR4, SDF-1α, is added to the cells to stimulate a calcium flux.

-

Fluorescence Measurement : The change in fluorescence, indicative of intracellular calcium levels, is measured using a suitable instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis : The inhibitory effect of the test compounds on the SDF-1α-induced calcium signal is quantified, and IC50 values are determined.[4]

Visualizations

References

- 1. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CA3093189A1 - Identification and use of erk5 inhibitors - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2012049277A1 - Cxcr4 receptor antagonists - Google Patents [patents.google.com]

5-Methoxypyridine-2-carboxylic Acid: A Technical Guide to a Potential Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carboxylic acid is a heterocyclic organic compound with potential as a scaffold in drug discovery. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with demonstrated biological activity. This technical guide provides an overview of the known bioactivity of a key derivative and outlines a comprehensive, albeit hypothetical, framework for the systematic investigation of the core molecule's mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering structured experimental protocols and data presentation formats to guide discovery efforts.

Introduction

This compound is a pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous approved pharmaceuticals. The pyridine ring is a versatile scaffold, capable of engaging in various biological interactions, while the carboxylic acid and methoxy substitutions offer potential for hydrogen bonding and other interactions with biological targets.

Currently, the primary role of this compound in the scientific literature is as a chemical intermediate for the synthesis of more complex molecules[1]. Direct studies elucidating its intrinsic biological activity or mechanism of action are scarce. However, the investigation of its derivatives provides valuable insights into the potential therapeutic areas where this core structure may be relevant.

Known Biological Activity of a Key Derivative

A notable derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been identified as a highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4)[2]. This finding suggests that the this compound scaffold may be amenable to the development of agents targeting lactate transport, a critical process in cancer metabolism.

Quantitative Data on MCT4 Inhibition by the Derivative

The following table summarizes the reported activity of the derivative against MCT4. It is crucial to note that these values pertain to the complex derivative and not to the parent this compound.

| Compound | Assay Type | Cell Line | Target | IC₅₀ (nM) | Reference |

| 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid | Lactate Efflux Inhibition | MDA-MB-231 | MCT4 | Data not specified in abstract | [2] |

| "compound 18n" (optimized derivative) | Lactate Efflux Inhibition | MDA-MB-231 | MCT4 | Specific value not in abstract, but demonstrated activity | [2] |

Proposed Framework for Elucidating the Mechanism of Action

Given the lack of direct data on this compound, a systematic approach is required to determine its biological activity and mechanism of action. The following sections propose a tiered experimental workflow.

Tier 1: Initial Bioactivity Screening

The first step is to perform a broad screen to identify any potential biological activity.

-

Cell Culture: Plate human cancer cell lines (e.g., MDA-MB-231, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Target Identification and Pathway Analysis

If significant activity is observed in Tier 1, the next step is to identify the molecular target(s).

The following diagram illustrates a potential workflow for identifying the molecular target of this compound, should it exhibit bioactivity.

Caption: A workflow for target identification and validation.

Hypothetical Signaling Pathway

Based on the activity of its derivative as an MCT4 inhibitor, a plausible (though unconfirmed) mechanism of action for a future, optimized derivative of this compound could involve the disruption of lactate transport in cancer cells.

Caption: Hypothetical inhibition of MCT4 by a derivative.

Conclusion

This compound represents a chemical entity with underexplored biological potential. While direct evidence for a mechanism of action is currently lacking, the established activity of a complex derivative as an MCT4 inhibitor provides a compelling starting point for investigation. The experimental framework proposed in this guide offers a systematic approach to characterizing the bioactivity of the core molecule, from initial phenotypic screening to target identification and pathway analysis. Such studies are essential to unlock the potential of this scaffold for the development of novel therapeutic agents. Researchers are encouraged to use this guide as a template for designing and executing studies aimed at elucidating the pharmacological profile of this and related compounds.

References

Methodological & Application

Synthesis of 5-Methoxypyridine-2-carboxylic Acid: A Detailed Protocol for Researchers

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-Methoxypyridine-2-carboxylic acid, a key intermediate in the development of pharmaceutical compounds. Three potential synthetic routes are outlined, starting from methyl 5-methoxypyridine-2-carboxylate, 2-bromo-5-methoxypyridine, and 2-methyl-5-methoxypyridine. A comprehensive, step-by-step protocol is provided for the hydrolysis of methyl 5-methoxypyridine-2-carboxylate. Furthermore, this document includes a summary of the analytical data required for the characterization of the final product, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring, is a common motif in a variety of biologically active molecules. The carboxylic acid functionality allows for further chemical modifications, making it a versatile precursor for the synthesis of more complex pharmaceutical agents. The methoxy group can also influence the pharmacokinetic and pharmacodynamic properties of the final compound. This document aims to provide researchers, scientists, and drug development professionals with a detailed and practical guide to the synthesis and characterization of this important intermediate.

Synthetic Pathways

Several synthetic routes can be employed to prepare this compound. The choice of a particular pathway may depend on the availability of starting materials, desired scale, and laboratory equipment. The three primary approaches are:

-

Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate: This is a straightforward and high-yielding method that involves the saponification of the corresponding methyl ester.

-

Carboxylation of 2-bromo-5-methoxypyridine: This route typically involves a metal-halogen exchange followed by the introduction of carbon dioxide. This can be achieved through the formation of a Grignard reagent or an organolithium intermediate.

-

Oxidation of 2-methyl-5-methoxypyridine: This method involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid using a suitable oxidizing agent.

The following diagram illustrates these synthetic approaches.

Caption: Synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate

This protocol details the synthesis of this compound from its methyl ester via a base-catalyzed hydrolysis reaction.

Materials and Reagents:

-

Methyl 5-methoxypyridine-2-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

2M Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-